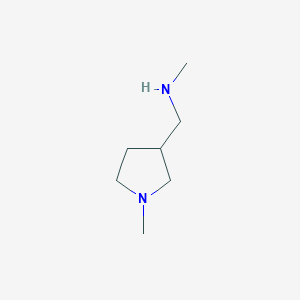

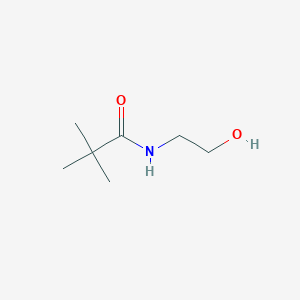

![molecular formula C8H12N2 B1355028 [(2-Methylphenyl)methyl]hydrazine CAS No. 51859-94-0](/img/structure/B1355028.png)

[(2-Methylphenyl)methyl]hydrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

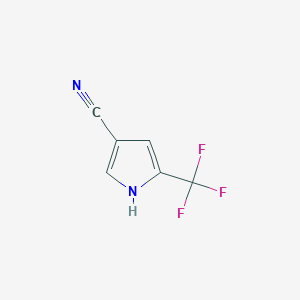

“[(2-Methylphenyl)methyl]hydrazine” is a chemical compound with the linear formula C7H10N2 . It is also known as 1-(2-METHYLPHENYL)HYDRAZINE .

Synthesis Analysis

The synthesis of hydrazine derivatives, such as “this compound”, often involves the reaction of amines, hydrazines, hydrazides, and hydroxylamines with benzhydrylium ions and quinone methides . Another method involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H12N2/c1-7-4-2-3-5-8(7)6-10-9;/h2-5,10H,6,9H2,1H3 . The molecular weight of this compound is 136.19 g/mol .

Chemical Reactions Analysis

Hydrazine derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes .

科学的研究の応用

Antineoplastic Agents

- N,N'-Bis(arylsulfonyl)hydrazines, which include derivatives of [(2-Methylphenyl)methyl]hydrazine, have been synthesized and evaluated for antineoplastic (anticancer) activity. These compounds, capable of functioning as biological methylating agents, showed significant activity against certain types of leukemia and other rodent tumors (Shyam et al., 1985).

Fluorescent Probes for Hydrazine Detection

- Hydrazine derivatives have been used to develop fluorescent probes for detecting hydrazine, a chemical widely used in industries. These probes, based on mechanisms such as ortho-methoxy-methyl-ether assisted retro-aza-Henry type reaction, offer high selectivity and sensitivity. They have practical applications in areas like soil analysis and water quality testing (Jung et al., 2019).

Breast Cancer Research

- 4-Hydrazinylphenyl benzenesulfonate, a derivative of this compound, has been synthesized and tested for anti-cancer activity against breast cancer cell lines. This research provides a foundation for potential new treatments for breast cancer (Prasetiawati et al., 2022).

Role in Hemoglobin Chemistry

- Studies have explored the interaction between hydrazine derivatives and hemoglobin. These interactions are important for understanding the biochemical pathways involved in certain diseases and the mechanisms of certain drugs (Rudzik & Miller, 1963).

Synthesis of Complex Molecules

- Research into the synthesis of complex molecules using this compound derivatives has been conducted. These studies contribute to the field of organic chemistry and the development of new materials and pharmaceuticals (Naser & Sara, 2015).

作用機序

Target of Action

The primary targets of [(2-Methylphenyl)methyl]hydrazine are aldehydes and ketones . These compounds can react with hydrazine to form hydrazones . The nitrogen in hydrazine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of aldehydes and ketones .

Mode of Action

The interaction of this compound with its targets involves a nucleophilic addition reaction . The nitrogen in hydrazine reacts with the carbonyl to form a hydrazone, a process similar to imine formation . The weakly acidic N-H bond in hydrazine is deprotonated to form the hydrazone anion .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of aldehydes and ketones to hydrazones . This conversion is a part of the Wolff-Kishner reduction, a method for reducing organic compounds .

Result of Action

The result of the action of this compound is the formation of hydrazones from aldehydes and ketones . This conversion is part of the Wolff-Kishner reduction, which is a general method for converting aldehydes and ketones into alkanes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a base and heat can convert a hydrazone to an alkane . .

将来の方向性

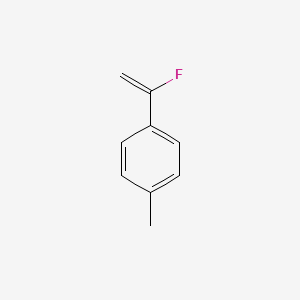

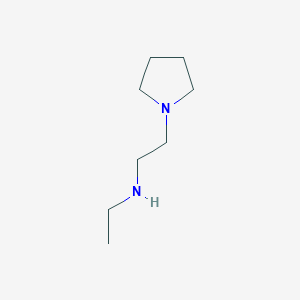

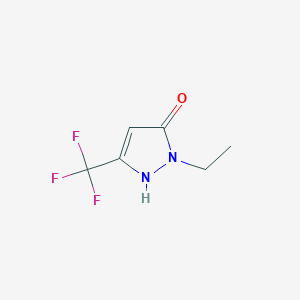

The future directions in the research and application of “[(2-Methylphenyl)methyl]hydrazine” and similar compounds could involve the development of new synthetic protocols for the eco-friendly, metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

生化学分析

Biochemical Properties

[(2-Methylphenyl)methyl]hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in various biochemical pathways . The compound can also interact with enzymes such as cytochrome P450, which is involved in its metabolic processing . These interactions are crucial for understanding the compound’s role in biochemical systems.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the growth of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis . Additionally, it can modulate the activity of enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can form hydrazones with aldehydes and ketones, which are stable intermediates in biochemical reactions . It can also inhibit or activate enzymes by binding to their active sites. For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to alterations in the metabolic processing of other compounds . These interactions at the molecular level are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound can also result in changes in cellular function, such as alterations in gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies . Understanding the dosage effects is important for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The compound interacts with enzymes such as cytochrome P450, which catalyzes its oxidation to form reactive intermediates . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential effects on biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins and be distributed to different cellular compartments. The localization and accumulation of this compound within cells are important for understanding its biochemical effects and potential toxicity .

Subcellular Localization

This compound can localize to specific subcellular compartments, such as the cytoplasm, mitochondria, and nucleus. The compound’s subcellular localization can influence its activity and function. For example, its presence in the mitochondria can affect mitochondrial function and energy metabolism . Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, thereby influencing its biochemical activity . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential effects on cellular function.

特性

IUPAC Name |

(2-methylphenyl)methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-4-2-3-5-8(7)6-10-9/h2-5,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRQTCDPQZMNSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512269 |

Source

|

| Record name | [(2-Methylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51859-94-0 |

Source

|

| Record name | [(2-Methylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)